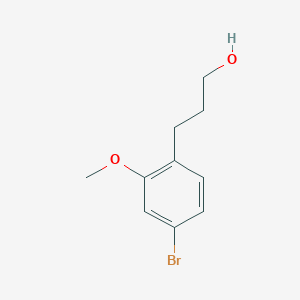

3-(4-Bromo-2-methoxyphenyl)propan-1-ol

Description

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is a brominated aromatic alcohol with a methoxy substituent at the 2-position of the phenyl ring. Its structure combines a propanol chain with a substituted bromophenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-(4-bromo-2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCNACDGUKTNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292733 | |

| Record name | Benzenepropanol, 4-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461715-36-5 | |

| Record name | Benzenepropanol, 4-bromo-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanol, 4-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 2-methoxyphenylpropan-1-ol. One common method includes the reaction of 2-methoxyphenylpropan-1-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled bromination of 2-methoxyphenylpropan-1-ol, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 3-(4-Bromo-2-methoxyphenyl)propanal or 3-(4-Bromo-2-methoxyphenyl)propanone.

Reduction: Formation of 3-(2-methoxyphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The propanol side chain may also contribute to the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons:

Substituent Effects on Reactivity and Properties

- Methoxy vs. Methoxy groups act as hydrogen bond acceptors, influencing crystal packing (as per Etter’s hydrogen-bonding theory ) and solubility. In contrast, chloro/fluoro substituents increase lipophilicity and electrophilic reactivity .

- Bromine Position : The 4-bromo substitution in the target compound versus 2-bromo in analogs (e.g., 3-(2-bromo-6-fluorophenyl)propan-1-ol) alters steric and electronic effects. Para-bromo groups reduce steric hindrance compared to ortho-substituted analogs, favoring nucleophilic substitution reactions .

Hydrogen Bonding and Crystallography

- The hydroxyl and methoxy groups in 3-(4-Bromo-2-methoxyphenyl)propan-1-ol likely form intermolecular hydrogen bonds, as observed in related alcohols (e.g., 3-(4-Bromophenyl)propan-1-ol ). Such interactions are critical in crystal structure determination, often analyzed using SHELX software .

- In contrast, benzo-dioxolyl analogs (e.g., 3-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol) exhibit additional π-π stacking due to the fused aromatic ring, which may stabilize crystal lattices .

Biological Activity

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated aromatic ring and an alcohol functional group, which contribute to its reactivity and biological activity. The presence of the bromine atom at the para position and the methoxy group at the ortho position on the benzene ring enhances its interaction with biological targets, potentially affecting various pathways involved in cellular processes.

The biological activity of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol can be attributed to several mechanisms:

- Electrophilic and Nucleophilic Interactions : The bromine atom can participate in electrophilic interactions, while the methoxy group may engage in nucleophilic substitutions, modulating enzyme or receptor activities.

- Receptor Modulation : Molecular docking studies indicate that this compound can effectively bind to specific receptors, suggesting its role in modulating cellular signaling pathways.

Anticancer Properties

Preliminary studies suggest that 3-(4-Bromo-2-methoxyphenyl)propan-1-ol exhibits notable anticancer properties. Its structural similarity to known pharmacophores indicates potential effects on cancer cell growth and survival. For instance:

- In Vitro Studies : Significant antiproliferative effects have been observed against breast cancer cell lines such as MCF-7, with IC50 values comparable to established chemotherapeutics like combretastatin A-4 (CA-4) (IC50 = 3.9 nM).

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3-(4-Bromo-2-methoxyphenyl)propan-1-ol | MCF-7 | 10–33 |

| CA-4 | MCF-7 | 3.9 |

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways through interactions with specific enzymes, providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

- Antiproliferative Activity : In vitro studies demonstrated significant antiproliferative effects against MCF-7 cells.

- Mechanistic Insights : Molecular docking studies have indicated effective binding to various biological receptors.

- Stability Studies : Assessments under various conditions (acidic, alkaline, oxidative) showed that the compound retains its structure, indicating potential for further development in drug formulation.

Comparative Analysis with Similar Compounds

The unique arrangement of functional groups in 3-(4-Bromo-2-methoxyphenyl)propan-1-ol imparts distinct chemical reactivity compared to its analogs. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Bromo-2-methoxyphenyl)propan-1-ol | Bromine at para position, methoxy at ortho position | Notable anticancer and anti-inflammatory properties |

| 3-(5-Chloro-2-methoxyphenyl)propan-1-ol | Chlorine at meta position | Varying biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.